2-[(But-3-yn-1-yl)amino]ethan-1-ol
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Overview
Description
2-[(But-3-yn-1-yl)amino]ethan-1-ol is an organic compound with the molecular formula C6H11NO. It features an amino group attached to a but-3-yn-1-yl chain and an ethanol moiety. This compound is of interest due to its unique structure, which combines an alkyne and an amino alcohol, making it a versatile building block in organic synthesis and chemical biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(But-3-yn-1-yl)amino]ethan-1-ol typically involves the reaction of but-3-yn-1-amine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
But-3-yn-1-amine+Ethylene oxide→this compound
The reaction is usually performed in the presence of a base, such as sodium hydroxide, to facilitate the opening of the ethylene oxide ring and subsequent nucleophilic attack by the amine group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(But-3-yn-1-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkanes or alkenes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of butyl or butenyl derivatives.
Substitution: Formation of halogenated ethanols or amines.
Scientific Research Applications
2-[(But-3-yn-1-yl)amino]ethan-1-ol is utilized in various scientific research applications:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: Used in the synthesis of bioactive compounds and as a probe in biochemical studies.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(But-3-yn-1-yl)amino]ethan-1-ol involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and ionic interactions, while the alkyne group can participate in click chemistry reactions. These interactions enable the compound to modify biological targets and pathways, making it useful in chemical biology and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-[(But-3-yn-1-yl)amino]ethan-1-amine
- 2-[(But-3-yn-1-yl)amino]ethan-1-ol
- 2-[(But-3-yn-1-yl)amino]ethan-1-thiol
Uniqueness
This compound is unique due to its combination of an alkyne and an amino alcohol, which provides versatility in chemical reactions and applications. The presence of both functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C6H11NO |
---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-(but-3-ynylamino)ethanol |
InChI |
InChI=1S/C6H11NO/c1-2-3-4-7-5-6-8/h1,7-8H,3-6H2 |
InChI Key |
CPORETJUHRURHL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNCCO |
Origin of Product |
United States |
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